
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline, also known as RWJ-67657, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of anilines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory mediators. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to reduce inflammation and tumor growth. However, the effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its potential therapeutic applications in treating inflammatory diseases and cancer. However, one limitation of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. One area of research is to further investigate its mechanism of action and its potential therapeutic applications in treating inflammatory diseases and cancer. Another area of research is to develop more efficient synthesis methods to improve the yield and solubility of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. Additionally, research could be conducted to investigate the potential side effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline involves the reaction of 4-ethoxyphenol with 3-hydroxypyridine in the presence of a base to form 3-(4-ethoxyphenoxy)pyridine. This intermediate is then reacted with 4-chloroaniline in the presence of a palladium catalyst to form 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating rheumatoid arthritis and other inflammatory diseases. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(4-ethoxyphenoxy)-5-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-22-15-5-7-16(8-6-15)23-18-10-14(20)11-19(12-18)24-17-4-3-9-21-13-17/h3-13H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGGUIHPWGCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)-5-(pyridin-3-yloxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
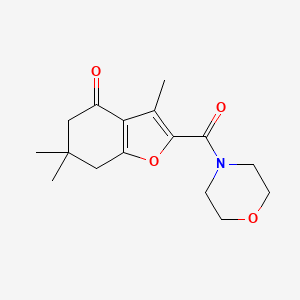
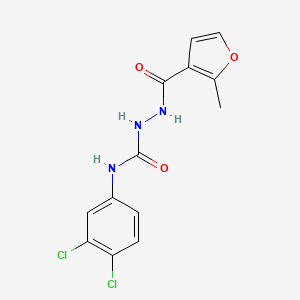
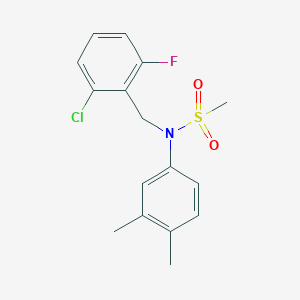

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
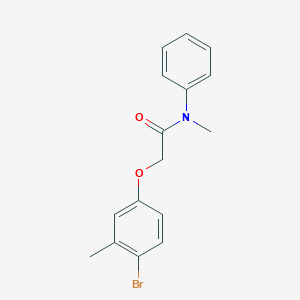
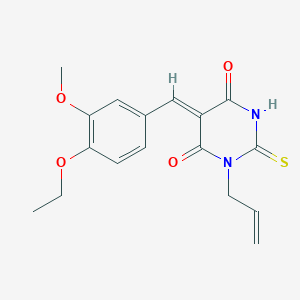
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)